molecular formula C25H31N3O3 B11003630 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B11003630
M. Wt: 421.5 g/mol
InChI Key: CBNRDAKDWQXBBI-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide (Molecular Formula: C₂₅H₃₁N₃O₃; Molecular Weight: 421.54 g/mol) is a synthetic compound featuring a piperidine scaffold substituted with a 3,4-dimethoxybenzyl group at the nitrogen atom and a propanamide linker terminating in a 1H-indol-3-yl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C25H31N3O3/c1-30-23-9-7-18(15-24(23)31-2)17-28-13-11-20(12-14-28)27-25(29)10-8-19-16-26-22-6-4-3-5-21(19)22/h3-7,9,15-16,20,26H,8,10-14,17H2,1-2H3,(H,27,29)

InChI Key

CBNRDAKDWQXBBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CCC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

  • Step 1: Synthesis of Piperidine Ring

      Reagents: 3,4-dimethoxybenzyl chloride, piperidine

      Conditions: The reaction is carried out in anhydrous conditions using a base such as sodium hydride to facilitate the nucleophilic substitution.

  • Step 2: Formation of Indole Moiety

      Reagents: Indole, acyl chloride

      Conditions: The indole is acylated using acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Step 3: Coupling Reaction

      Reagents: The synthesized piperidine and indole derivatives

      Conditions: The coupling reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenated solvents and bases like sodium hydroxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Target/Activity Source Reference
Target Compound (Y044-4296) C₂₅H₃₁N₃O₃ 421.54 3,4-Dimethoxybenzyl-piperidine + indole-propanamide Serotonin receptors, enzyme inhibition
V018-3235 C₂₆H₃₅N₃O₃ 437.58 Hexahydroquinoline core + methoxyphenyl groups Unspecified CNS modulation
Ortho-fluorofentanyl (2-fluorofentanyl) C₂₃H₂₈FN₂O 380.49 Piperidine + fluorophenyl + propanamide μ-opioid receptor agonist
4-Chloroisobutyryl fentanyl C₂₃H₂₈ClN₂O 394.94 Piperidine + chlorophenyl + isobutyramide Synthetic opioid analog
APOL1 Inhibitor (WHO, 2021) C₂₄H₂₀F₃N₃O₃ 455.44 Difluoroindole + pyrrolidinone APOL1-mediated kidney disease

Functional Group Analysis

Piperidine Modifications :

  • The target compound’s 3,4-dimethoxybenzyl substitution contrasts with fentanyl analogs (e.g., ortho-fluorofentanyl), which prioritize halogenated aryl groups for enhanced opioid receptor binding .
  • Unlike APOL1 inhibitors (e.g., WHO’s difluoroindole derivative), the target lacks fluorinated indole rings, suggesting divergent mechanisms of action .

Indole-Propanamide Linkage: The indole-propanamide motif is shared with peptidomimetics (e.g., MEN10930 and LY306740), which target neuropeptide receptors . However, the target’s lack of peptide-like extensions (e.g., cyclohexylpiperazine in LY306740) limits direct comparisons to nonpeptide antagonists .

Aromatic Substitutions :

  • The 3,4-dimethoxybenzyl group distinguishes the target from benzyl-indole derivatives (e.g., 1-benzyl-3-(piperidin-1-ylmethyl)-1H-indole), which exhibit simpler alkylamine linkages and lack the propanamide spacer .

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